molecular formula C14H20BNO3 B1526927 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine CAS No. 1155264-46-2

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine

Cat. No.: B1526927
CAS No.: 1155264-46-2
M. Wt: 261.13 g/mol
InChI Key: HFUHUNYUUCDCAU-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxazine belongs to the chemical classification of boronate ester derivatives of benzoxazine heterocycles. The systematic nomenclature reflects its complex structural architecture, which consists of a benzoxazine core scaffold functionalized with a pinacol boronate ester group at the 6-position. The compound is registered under Chemical Abstracts Service number 1155264-46-2, with the molecular formula C14H20BNO3 and a molecular weight of 261.13 grams per mole.

The structural framework can be dissected into two primary components: the benzo[b]oxazine heterocyclic system and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent. The benzoxazine moiety represents a six-membered heterocyclic ring containing both nitrogen and oxygen heteroatoms, fused to a benzene ring system. This heterocyclic core is classified within the broader family of oxazines, which are characterized by their six-membered ring structure incorporating nitrogen and oxygen atoms.

The boronate ester component, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, is commonly referred to as a pinacol boronate ester. This functional group consists of a boron atom coordinated within a five-membered dioxaborolane ring system, where the boron center maintains trigonal planar geometry. The pinacol protecting group provides enhanced stability to the boronic acid functionality while maintaining reactivity toward cross-coupling reactions.

Table 1: Structural and Physical Properties of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxazine

Property Value Reference
Chemical Abstracts Service Number 1155264-46-2
Molecular Formula C14H20BNO3
Molecular Weight 261.13 g/mol
International Union of Pure and Applied Chemistry Name 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
MDL Number MFCD18073255
Predicted Boiling Point 387.6±42.0 °C
Predicted Density 1.12±0.1 g/cm³
Storage Conditions -20°C, inert gas

The compound exhibits structural similarities to other benzoxazine derivatives, including 3,4-dihydro-2H-benzo[b]oxazine and its various substituted analogs. However, the presence of the boronate ester functionality distinguishes this compound from simple benzoxazine derivatives and imparts unique chemical reactivity profiles. Related compounds in the chemical literature include 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxazine and 4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxazine, which represent positional isomers and substituted derivatives within the same chemical family.

The stereochemical considerations for this compound involve the potential for conformational flexibility within the six-membered oxazine ring, which typically adopts a chair conformation similar to cyclohexane derivatives. The substitution pattern and the presence of the bulky boronate ester group influence the preferred conformational states and potentially impact the compound's reactivity and biological activity profiles.

Historical Development in Boron-Containing Heterocyclic Chemistry

The development of boron-containing heterocyclic compounds has its roots in pioneering research conducted in the 1970s, when Ashe and Shu prepared the first 1-phenylborabenzene anion, marking the beginning of systematic exploration into boron heterocyclic chemistry. This foundational work established the principles for incorporating boron atoms into aromatic and heteroaromatic ring systems, ultimately leading to the development of more complex structures such as benzoxazine-boronate conjugates.

The historical progression of boron heterocycle chemistry demonstrates a systematic evolution from simple boron-containing aromatic systems to more sophisticated architectures. Early investigations focused on the preparation of borabenzene derivatives through stannohydration reactions, where diethynylmethane was converted to dihydrostannabenzene intermediates, which subsequently underwent boron-tin exchange reactions to afford boron-containing aromatic systems. These methodologies established the fundamental synthetic approaches that would later be adapted for the preparation of boron-functionalized heterocycles.

Table 2: Chronological Development of Boron Heterocyclic Chemistry Milestones

Time Period Development Significance Reference
1970s First 1-phenylborabenzene anion synthesis Established boron incorporation in aromatic systems
1990s Development of azaborole and azaborine chemistry Extended boron heterocycle scope to nitrogen-containing systems
2000s Introduction of boronic ester cross-coupling Enabled practical synthetic applications
2010s Transition-metal-free borylation methods Improved synthetic accessibility and scope
2015+ Stereospecific boronate coupling reactions Advanced stereochemical control in synthesis

The evolution toward nitrogen and oxygen-containing boron heterocycles began with the development of 1,2-azaborolide anions and 1,2-dihydro-1,2-azaborine systems. These compounds demonstrated that boron could be successfully incorporated into heterocyclic frameworks while maintaining aromatic character and chemical stability. The preparation methods typically involved ring-closing metathesis reactions using Grubbs catalysts, followed by deprotonation or oxidation steps to achieve the desired heterocyclic products.

The advancement of boronic ester chemistry provided crucial synthetic tools for the development of compounds like 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b]oxazine. Research in the early 2000s demonstrated that boronic acids readily form stable cyclic esters with 1,2-diols and 1,3-diols, creating five-membered and six-membered boronate ester rings respectively. These developments established the pinacol boronate ester as a preferred protecting group for boronic acid functionality, combining synthetic utility with enhanced stability.

Recent developments in transition-metal-free heterocyclic carbon-boron bond formation have significantly expanded the synthetic accessibility of boron-containing heterocycles. These methodologies include direct carbon-hydrogen borylation of heteroarenes, carbon-halogen borylation of heteroaryl halides, and various cyclization protocols that construct the heterocyclic framework simultaneously with boron incorporation. The transition-metal-free approaches offer advantages in terms of environmental sustainability, reduced sensitivity to air and moisture, and economic benefits compared to traditional transition-metal-catalyzed processes.

The application of stereospecific coupling reactions involving boronic esters has opened new avenues for the synthesis of enantioenriched heterocyclic compounds. These methodologies involve the formation of boronate complexes through lithiation of nitrogen heterocycles followed by addition of boronic esters, resulting in highly stereospecific carbon-carbon bond formation processes. Such approaches have proven particularly valuable for the synthesis of substituted pyridines, quinolines, and related nitrogen-containing heterocycles.

Contemporary research has expanded the scope of boron-containing heterocycles to include applications in materials science, particularly in the development of self-healing and recyclable polymer networks. Polybenzoxazine systems incorporating boronic acid functionality demonstrate dynamic covalent bonding behavior, enabling the preparation of materials with unique mechanical and thermal properties. These applications represent a significant departure from traditional pharmaceutical and synthetic chemistry applications, highlighting the versatility of boron-heterocycle combinations.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-12-11(9-10)16-7-8-17-12/h5-6,9,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUHUNYUUCDCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716686
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155264-46-2
Record name 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C14H18BNO4 and a molecular weight of 278.11 g/mol. Its structure features a dioxaborolane moiety which is known for its role in enhancing the bioactivity of various compounds.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has demonstrated significant cytotoxicity against various cancer cell lines. The compound's mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (nM)
A549 (Lung Cancer)50
MCF-7 (Breast Cancer)45
HeLa (Cervical Cancer)40

These values indicate that the compound exhibits strong inhibitory effects on cancer cell growth, making it a candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. It is believed to inhibit key signaling pathways involved in cell survival and proliferation. In particular, its interaction with tubulin has been noted as a critical factor in its anticancer activity.

Inhibition of P-glycoprotein

Importantly, this compound does not act as a substrate for P-glycoprotein (P-gp), which is often responsible for drug resistance in cancer therapies. This characteristic enhances its potential effectiveness as an anticancer agent by ensuring better cellular retention and efficacy against resistant cancer types .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • In Vivo Studies : In animal models, administration of this compound resulted in significant tumor reduction compared to control groups. The studies indicated that it could effectively penetrate tumor tissues and exert its anticancer effects.
  • Combination Therapy : Preliminary investigations into combination therapies have shown that this compound could enhance the efficacy of existing chemotherapeutic agents when used in conjunction with them.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Fluorinated Derivatives
  • This derivative is marketed as a medical intermediate and requires stringent storage conditions (sealed refrigeration) .
  • 5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Structural Impact: Fluorination at the 5-position may influence regioselectivity in coupling reactions due to steric and electronic effects.
Methyl-Substituted Derivatives
  • 4-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1256256-24-2) Molecular Formula: C₁₅H₂₂BNO₃ Molecular Weight: 275.16 g/mol Key Differences: The methyl group at the 4-position adds steric bulk, which may reduce reactivity in cross-couplings compared to the parent compound. This derivative is priced higher ($91–$661 per gram), reflecting synthetic complexity .
Positional Isomers
  • 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS: 1361110-64-6) Molecular Formula: C₁₄H₂₀BNO₃ Molecular Weight: 261.12 g/mol Key Differences: The boronate ester at the 7-position (vs. This isomer is sold as a medical intermediate with 95% purity and similar pricing (~$2,569/250 mg) .

Structural and Reactivity Analysis

Compound Substituent Position Molecular Weight (g/mol) Purity Price (250 mg) Key Applications
Parent Compound (CAS 1155264-46-2) 6-Boron 261.12 >95% ¥2,569 Cross-coupling, medicinal chemistry
7-Fluoro Derivative 7-F, 6-Boron 279.11 >95% Not listed Medical intermediates
4-Methyl Derivative 4-Me, 6-Boron 275.16 >95% $259 Specialty synthesis
7-Boron Isomer 7-Boron 261.12 95%+ ~$2,569 Cross-coupling

Reactivity Trends :

  • Electron-Withdrawing Groups (e.g., F) : Increase oxidative stability but may slow transmetallation in Suzuki reactions .
  • Boron Position : 6-substituted derivatives exhibit optimal reactivity in most cross-couplings due to favorable electronic and steric environments .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Bromide

Reaction Scheme:
A 6-bromo-3,4-dihydro-2H-benzo[b]oxazine derivative is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst, base, and suitable solvent system under inert atmosphere and heat.

Typical Conditions:

Parameter Details
Catalyst Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))
Base Sodium carbonate (Na2CO3)
Solvent 1,4-Dioxane / Water / Acetonitrile mixture
Temperature 100 °C
Time 4 hours
Atmosphere Argon (inert)
Yield Approximately 71%

Experimental Procedure Summary:

  • A stirred solution of the aryl bromide precursor in a dioxane/water mixture is prepared.
  • Bis(pinacolato)diboron is added, followed by sodium carbonate as the base.
  • The mixture is purged with argon to remove oxygen and moisture.
  • Pd(PPh3)4 catalyst is added, and the mixture is again purged with argon.
  • The reaction is heated to 100 °C and maintained for 4 hours.
  • Reaction progress is monitored by thin-layer chromatography (TLC).
  • Upon completion, the mixture is diluted with water and extracted with methanol/dichloromethane (MeOH/DCM).
  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by silica gel column chromatography using methanol/DCM as the eluent to afford the target boronate ester compound as a solid.

Notes on Reaction Parameters and Optimization

  • Base Selection: Sodium carbonate is preferred for its mild basicity, which prevents decomposition of sensitive boronate esters.
  • Solvent System: The use of mixed solvents (1,4-dioxane, water, and acetonitrile) facilitates solubility of reagents and catalyst efficiency.
  • Inert Atmosphere: Argon purging is critical to avoid catalyst deactivation and side reactions caused by oxygen or moisture.
  • Catalyst Loading: Pd(PPh3)4 is effective at low molar percentages, balancing cost and yield.
  • Temperature and Time: 100 °C for 4 hours provides optimal conversion without significant by-products.

Analytical and Purity Data

The synthesized compound is characterized by:

Analytical Method Data / Result
LCMS Molecular ion peak at m/z 573.35 (M+1)+
HPLC Purity 99.5% at 254 nm
1H NMR (DMSO-d6, 400 MHz) Signals consistent with benzoxazine and boronate ester protons, including singlets, multiplets, and doublets corresponding to aromatic and aliphatic hydrogens.

This confirms the successful formation of the target compound with high purity suitable for further research applications.

Summary Table of Preparation Method

Step Reagents & Conditions Yield (%) Notes
1 6-Bromo-3,4-dihydro-2H-benzo[b]oxazine + bis(pinacolato)diboron + Na2CO3 71 Pd(PPh3)4 catalyst, 1,4-dioxane/water/acetonitrile, 100 °C, 4 h, inert atmosphere
2 Work-up: Extraction with MeOH/DCM, drying, filtration - Purification by silica gel chromatography
3 Characterization by LCMS, HPLC, 1H NMR - High purity (>99%) confirmed

Additional Considerations

  • The method is scalable and reproducible for laboratory and industrial synthesis.
  • Alternative palladium catalysts and bases may be tested but Pd(PPh3)4 and sodium carbonate remain the benchmark.
  • The boronate ester functionality allows for further Suzuki-Miyaura cross-coupling reactions, making this compound a valuable intermediate in organic synthesis.

Q & A

Q. What are the optimal synthetic routes for preparing 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronate ester moiety for cross-coupling reactions. A typical protocol involves:

  • Step 1: Bromination of the benzo[b][1,4]oxazine scaffold at the 6-position using N-bromosuccinimide (NBS) under radical initiation .
  • Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane at 80–100°C .
    Critical Parameters:
  • Purity of the brominated precursor (>95% by GC) is essential to avoid side reactions.
  • Strict anhydrous conditions are required to prevent hydrolysis of the boronate ester .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR: Look for characteristic signals:
    • Benzooxazine ring protons at δ 6.5–7.2 ppm (aromatic region).
    • Tetramethyl dioxaborolane protons as a singlet at δ 1.0–1.3 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks matching C₁₄H₁₉BNO₃ (theoretical [M+H]⁺ = 276.1412) .
  • HPLC-PDA: Monitor purity (>98% at 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during Suzuki-Miyaura coupling of this boronate ester?

Methodological Answer: Common side reactions include protodeboronation and homocoupling. Mitigation strategies:

  • Base Optimization: Use K₃PO₄ instead of Na₂CO₃ to reduce hydrolysis .
  • Catalyst Screening: Pd(OAc)₂ with SPhos ligand improves selectivity for electron-deficient aryl halides .
  • Temperature Control: Lower reaction temperatures (50–60°C) minimize protodeboronation but may prolong reaction times (24–48 hrs) .
    Data Contradiction Note:
    Yields vary significantly (27–85%) depending on the halogen partner (e.g., aryl bromides vs. chlorides), necessitating systematic optimization .

Q. How does the benzooxazine scaffold influence the reactivity of the boronate ester in cross-coupling reactions?

Methodological Answer: The electron-rich benzooxazine ring (due to the oxygen and nitrogen heteroatoms) alters the boronate’s reactivity:

  • Enhanced Stability: The oxazine ring’s electron-donating effects reduce boronate hydrolysis rates compared to simpler arylboronates .
  • Steric Effects: The dihydro-2H-benzooxazine structure introduces steric hindrance, slowing transmetallation steps. This requires bulky ligands (e.g., XPhos) to accelerate coupling .
    Experimental Validation:
  • Compare coupling kinetics with/without the oxazine moiety using time-resolved ¹¹B NMR .

Q. What are the implications of conflicting solubility data for this compound in polar vs. nonpolar solvents?

Methodological Answer: Conflicting reports stem from the compound’s amphiphilic nature:

  • Polar Solvents (DMSO, MeOH): Solubility >10 mg/mL due to hydrogen bonding with the oxazine oxygen .
  • Nonpolar Solvents (Hexane, Toluene): Limited solubility (<1 mg/mL) due to the hydrophobic dioxaborolane group .
    Resolution Strategy:
  • Use solvent mixtures (e.g., THF:water 4:1) for homogeneous reaction conditions .
  • Pre-dissolve in DMSO for biological assays, ensuring <1% DMSO final concentration to avoid cytotoxicity .

Key Research Gaps and Future Directions

  • Mechanistic Studies: The role of the oxazine nitrogen in stabilizing transition states during cross-coupling remains underexplored .
  • Biological Applications: Limited data exist on the compound’s pharmacokinetic properties, necessitating in vitro ADME assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine
Reactant of Route 2
Reactant of Route 2
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2h-benzo[b][1,4]oxazine

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